REACTION_SMILES
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[CH3:14][OH:15].[Cl:1][c:2]1[c:3]([N+:11]([O-:12])=[O:13])[cH:4][c:5]([S:7](=[O:8])(=[O:9])[NH2:10])[s:6]1>>[Cl:1][c:2]1[c:3]([NH2:11])[cH:4][c:5]([S:7](=[O:8])(=[O:9])[NH2:10])[s:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1cc([N+](=O)[O-])c(Cl)s1
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Name
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Type
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product
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Smiles
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Nc1cc(S(N)(=O)=O)sc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |